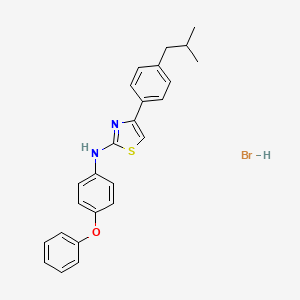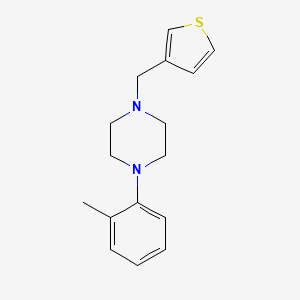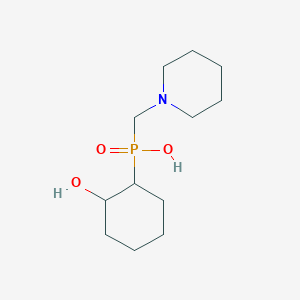
N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CM-675, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have promising effects in preclinical studies.
作用機序
N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine, which enhances NMDA receptor function. This, in turn, leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. It increases the levels of glycine in the brain, which enhances NMDA receptor function. This leads to increased synaptic plasticity, which is important for learning and memory. Additionally, N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anxiolytic and antidepressant effects, which may be related to its effects on NMDA receptor function.
実験室実験の利点と制限
One advantage of using N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been shown to have promising effects in preclinical studies. However, one limitation is that its effects may vary depending on the specific animal model and experimental conditions used.
将来の方向性
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its pharmacological properties. Finally, research could be conducted to explore the potential side effects and safety of N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide.
合成法
The synthesis of N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-methoxybenzylamine to form N~1~-(4-chlorophenyl)-N~2~-(2-methoxybenzyl)ethane-1,2-diamine. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-(4-chlorophenyl)-N~2~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)ethane-1,2-diamine. Finally, this compound is treated with glycine to form N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in preclinical studies.
特性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-6-4-3-5-13(16)11-19-17(21)12-20(25(2,22)23)15-9-7-14(18)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEADNWFXEFKQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386820 |
Source


|
| Record name | 2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
CAS RN |
5862-28-2 |
Source


|
| Record name | 2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)
![[2-(1,3-benzothiazol-2-ylthio)ethyl]amine hydrobromide](/img/structure/B5063037.png)

![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5063049.png)
![1-(4-chlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5063053.png)
![1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5063054.png)
![2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid](/img/structure/B5063061.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5063065.png)


![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)